molecular formula C14H15NO4S B3002117 Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate CAS No. 1713640-23-3

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate

Cat. No.: B3002117
CAS No.: 1713640-23-3
M. Wt: 293.34
InChI Key: SEWJFNRHQHLHNJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a useful research compound. Its molecular formula is C14H15NO4S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Ligands and Neuropathic Pain

Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has been explored as part of a new series of amino-3,5-dicyanopyridines, which were synthesized and evaluated for potential as adenosine receptor (AR) ligands. These compounds, including this specific methyl derivative, have shown high to good human A1AR affinity and an inverse agonist profile, with some behaving as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. Notably, certain derivatives demonstrated effectiveness in reducing oxaliplatin-induced neuropathic pain, implicating a mechanism involving the alpha7 subtype of nAchRs (Betti et al., 2019).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of related compounds. One study synthesized various derivatives, including 6-[2-(furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one, and evaluated their antimicrobial activity against bacterial and fungal strains. This exploration contributes to understanding the broader spectrum of biological activities of such methyl derivatives (El-Shehry, El‐Hag, & Ewies, 2020).

Crystal Structure Analysis

The crystal structure of similar compounds, like (S)‐Methyl 2‐[(furan‐2-carbon­yl)amino]‐3‐phenyl­propanoate, has been analyzed. Understanding the molecular and crystal structure of these compounds can provide insights into their chemical behavior and potential applications in various scientific research fields (Zeng, Li, & Cen, 2006).

Synthesis of Multicomponent Compounds

Another area of research involves the synthesis of complex compounds, like substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. These syntheses contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Dyachenko et al., 2015).

Investigation in Organic Synthesis and Reactions

Further, the compound and its derivatives have been studied in the context of organic synthesis and reactions. For instance, the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the versatility of furan-based compounds in organic synthesis (Mironov, Bagryanskaya, & Shults, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological system and the context in which the compound is used. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising activity in biological systems, it could be studied further as a potential drug candidate .

Properties

IUPAC Name

methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWJFNRHQHLHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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